4-[2-(2,4-Dibromophenoxy)ethyl]piperidine hydrochloride is a chemical compound with the molecular formula and a molecular weight of approximately 399.55 g/mol. It is classified as an organic compound and falls under the category of piperidine derivatives, which are known for their diverse biological activities. This compound is recognized for its potential applications in pharmaceutical research and development, particularly in the field of medicinal chemistry.
The compound can be sourced from various chemical suppliers, including VWR and BenchChem, which provide detailed specifications and safety information regarding its handling and usage . It is available in various quantities, with specific identifiers such as the CAS Number 1219972-15-2 and the MDL Number MFCD13560322.
4-[2-(2,4-Dibromophenoxy)ethyl]piperidine hydrochloride is classified as a halogenated organic compound due to the presence of bromine atoms in its structure. It also features a piperidine ring, which is a six-membered ring containing one nitrogen atom. The presence of both bromine and phenoxy groups suggests potential reactivity and biological activity, making it a subject of interest in organic synthesis and medicinal applications.
The synthesis of 4-[2-(2,4-Dibromophenoxy)ethyl]piperidine hydrochloride typically involves several steps:
The reaction conditions often require careful control of temperature and pH to optimize yield and purity. Specific solvents such as dichloromethane or ethanol may be used to facilitate the reactions. The use of catalysts or protective groups may also be necessary depending on the specific synthetic route chosen.
The InChI key for this compound provides a unique identifier for computational chemistry applications, facilitating database searches and structural analysis.
4-[2-(2,4-Dibromophenoxy)ethyl]piperidine hydrochloride can participate in various chemical reactions due to its functional groups:
Reactions involving this compound often require specific reagents and conditions to achieve desired outcomes, such as temperature control and solvent choice.
The mechanism of action for 4-[2-(2,4-Dibromophenoxy)ethyl]piperidine hydrochloride is not fully elucidated but is hypothesized to involve interaction with biological targets such as receptors or enzymes due to its piperidine structure. Piperidine derivatives are known to exhibit various pharmacological effects, including analgesic, anti-inflammatory, and antimicrobial activities.
Research has indicated that similar compounds can modulate neurotransmitter systems or inhibit specific enzyme pathways, contributing to their therapeutic effects.
Relevant data regarding these properties can be found in chemical databases such as PubChem and supplier catalogs .
4-[2-(2,4-Dibromophenoxy)ethyl]piperidine hydrochloride has potential applications in:
Research continues into its efficacy and safety profiles, which will further define its role in scientific applications.
The synthesis of 4-[2-(2,4-dibromophenoxy)ethyl]piperidine hydrochloride relies on convergent strategies that couple piperidine and phenoxy fragments. A primary route involves nucleophilic aromatic substitution (SNAr), where 4-(2-chloroethyl)piperidine reacts with 2,4-dibromophenol under alkaline conditions (K₂CO₃/DMF, 80°C). This method achieves >75% yield by leveraging the electron-withdrawing effect of bromine atoms, which activate the phenyl ring toward substitution [2]. Alternatively, Ullmann etherification employs copper catalysts (CuI/1,10-phenanthroline) to couple 4-(2-bromoethyl)piperidine with 2,4-dibromophenol in toluene at 110°C, yielding 85–90% product but requiring expensive ligands [2] .
Table 1: Comparative Analysis of Key Synthetic Routes
Method | Conditions | Yield (%) | Advantages | Limitations |
---|---|---|---|---|
Nucleophilic (SNAr) | K₂CO₃, DMF, 80°C, 12h | 75–80 | Cost-effective, simple workup | Limited to activated phenols |
Ullmann Etherification | CuI/phenanthroline, toluene, 110°C, 8h | 85–90 | Broad substrate scope, high yield | Requires costly catalysts/ligands |
Reductive Amination | NaBH₃CN, MeOH, 25°C, 24h | 65–70 | Mild conditions, single isomer | Low atom economy, byproduct formation |
A third approach uses reductive amination: 2-(2,4-dibromophenoxy)acetaldehyde reacts with piperidine using NaBH₃CN in methanol, yielding the secondary amine, which is then quaternized. Though mild (25°C), this route suffers from lower yields (65–70%) due to imine byproduct formation .
The ethylene spacer linking piperidine and phenoxy groups is constructed via Williamson ether synthesis or alkylation. Optimized Williamson etherification uses phase-transfer catalysis (tetrabutylammonium bromide, 50% NaOH, sulfolane), achieving 88% yield by enhancing anion mobility [2] . For N-alkylation, Mitsunobu conditions (DIAD/PPh₃) couple 4-hydroxypiperidine with 2-(2,4-dibromophenoxy)ethanol, though high reagent costs limit scalability .
Solvent effects critically influence efficiency: polar aprotic solvents (DMF, sulfolane) accelerate SN2 displacements but require rigorous drying. Protic solvents (MeOH) facilitate Mitsunobu reactions but may hydrolyze intermediates. Crown ethers (18-crown-6) boost alkylation rates by complexing K⁺ ions, enhancing nucleophilicity in nonpolar media .
Table 2: Alkylation/Etherification Optimization Parameters
Strategy | Catalyst/Additive | Optimal Solvent | Temperature (°C) | Reaction Time (h) |
---|---|---|---|---|
Williamson Etherification | Tetrabutylammonium Br | Sulfolane | 120 | 6 |
Mitsunobu Reaction | DIAD/PPh₃ | THF | 25 | 12 |
Phase-Transfer Catalysis | 18-Crown-6 | Toluene | 80 | 10 |
Achieving 2,4-dibromination on the phenoxy ring exploits bromine’s inherent selectivity in electrophilic aromatic substitution (EAS). The phenoxy group is strongly ortho/para-directing, while existing bromines moderately deactivate the ring. Controlled addition of 1.05 eq. Br₂ in acetic acid at 0°C yields >95% 2,4-dibromo isomer with <3% tribromination [3].
Radical bromination (NBS, AIBN, CCl₄, reflux) offers complementary regiocontrol for unactivated positions. However, the ethylene linker may undergo competing benzylic bromination if unprotected. Electronic modulation via the piperidine nitrogen’s protonation state alters selectivity: under basic conditions, free piperidine donates electron density through the linker, increasing para-bromination (para:ortho = 4:1). Acidic conditions protonate nitrogen, eliminating resonance effects and standardizing ortho/para ratios to 1.2:1 [3].
Table 3: Bromination Selectivity Control Factors
Condition | Brominating Agent | Regioselectivity (Ortho:Para) | Byproducts | Mitigation Strategy |
---|---|---|---|---|
EAS (Acetic acid, 0°C) | Br₂ | 1:1.3 | Tribromide (<3%) | Slow Br₂ addition, T < 5°C |
Radical (CCl₄, reflux) | NBS | Not applicable (benzylic focus) | Alkyl bromide | Add radical scavenger (BHT) |
Basic pH | Br₂ | 1:4 | Polybromides | Use proton-sparing buffers |
The final hydrochloride salt forms via acid-base reaction in optimized solvents. Ethereal solvents (diethyl ether, MTBE) provide high-purity crystals due to low solubility, facilitating precipitation. Counterion exchange—using HCl-saturated diethyl ether instead of aqueous HCl—avoids hydrate formation and improves crystallinity [8]. Solvent polarity directly impacts crystal morphology: ethanol/water mixtures (4:1) yield fine needles, while isopropanol forms stable prisms.
Salt purity is enhanced by anti-solvent crystallization: adding MTBE to a methanolic solution of the free base forces rapid nucleation, yielding 99.5% pure hydrochloride with <0.1% residual solvents. Anion screening confirms chloride’s superiority: sulfate salts exhibit hygroscopicity, while citrate salts reduce aqueous solubility [8].
Table 4: Hydrochloride Crystallization Conditions
Solvent System | Acid Source | Crystal Form | Purity (%) | Yield (%) |
---|---|---|---|---|
Et₂O + HCl (g) | Gaseous HCl | Prisms | 99.5 | 90 |
MeOH/MTBE (1:5) | Conc. HCl (aq) | Needles | 98.8 | 85 |
IPA/H₂O (9:1) | HCl (iPrOH soln.) | Plates | 99.2 | 92 |
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3